2-Tert-butylazetidine hydrochloride
Overview
Description
2-Tert-butylazetidine hydrochloride is a chemical compound with the CAS Number: 1432678-94-8. It has a molecular weight of 149.66 and its IUPAC name is 2-(tert-butyl)azetidine hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C7H16ClN . The InChI key is DWMSPHILMWOUMY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . Its molecular weight is 149.66 and its molecular formula is C7H16ClN .Scientific Research Applications
Synthesis and Bioactivity
2-Tert-butylazetidine hydrochloride is utilized in the synthesis of various compounds. For instance, Musumeci et al. (2013) demonstrated the use of a tert-butyl system for the efficient synthesis of trifluoromethyl derivatives of canonical nucleosides. These compounds, like 5-CF3-2′-deoxycytidine and 8-CF3-inosine, were synthesized following a simple protocol and their bioactivity was evaluated in preliminary in vitro cytotoxicity assays, showcasing potential applications in the medical field (Musumeci et al., 2013).
Chemoselective Tert-butoxycarbonylation
The compound has been used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. Ouchi et al. (2002) demonstrated its effectiveness in high-yield, mild-condition reactions, indicating its utility in chemical synthesis processes (Ouchi et al., 2002).
Terahertz Pulse Spectroscopy in Drug Analysis
Terahertz pulse spectroscopy has been applied to study the crystalline structure of drugs, using ranitidine hydrochloride as a case study. Taday et al. (2003) highlighted the method's ability to identify different crystalline forms of the drug, providing insights into the compound's physical characteristics and potential implications in pharmaceutical science (Taday et al., 2003).
Kinetic Resolution of Racemic Alcohols
The compound has been involved in the rational design of artificial acylases for the kinetic resolution of racemic alcohols. Ishihara et al. (2004) described an artificial acylase derived from L-histidine, showcasing its application in achieving high kinetic acylation of secondary alcohols (Ishihara et al., 2004).
Safety and Hazards
Future Directions
Azetidines, including 2-Tert-butylazetidine hydrochloride, are considered important in organic synthesis and medicinal chemistry due to their unique reactivity driven by ring strain . Future research may focus on developing new synthetic strategies for functionalized azetidines and exploring their potential applications .
Relevant Papers Several papers have been published on the synthesis and reactivity of azetidines . These papers discuss the recent developments in synthetic strategies towards functionalized azetidines and their versatility as heterocyclic synthons .
Properties
IUPAC Name |
2-tert-butylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2,3)6-4-5-8-6;/h6,8H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMSPHILMWOUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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